![molecular formula C12H17N3O2S B2889729 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane CAS No. 217316-82-0](/img/structure/B2889729.png)

3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

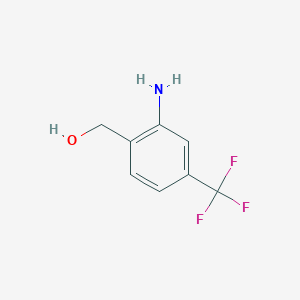

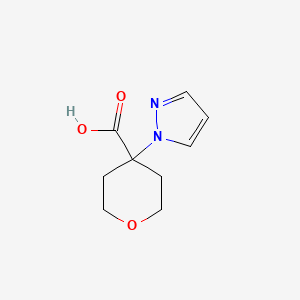

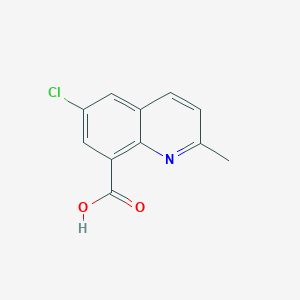

3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane is a chemical compound with the molecular formula C12H17N3O2S . It’s a type of heterocyclic compound .

Synthesis Analysis

The compound 3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC), a close relative of the compound , was synthesized from formaldehyde and 1,2-diaminoethane as described in the literature .Molecular Structure Analysis

The recorded X-ray diffraction bond parameters were compared with theoretical values calculated at B3LYP/6-31G (d,p) and HF/6-31G (d,p) level of theory showed that ETABOC adopts a chair conformation and possesses an inversion center .科学的研究の応用

Synthesis and Characterization

- Sequential Intermediates in Synthesis: An NMR study revealed the presence of sequential intermediates and collateral products, including 1,3,5-triazabicyclo[3.2.1]octane, in the conversion of 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) to 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU). This study provides insights into the complex reaction processes involved in the synthesis of such compounds (Rivera et al., 2008).

Chemical Structure and Properties

- Structural and Vibrational Studies: A study on 3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC) involved structural and vibrational analyses. This research highlighted the importance of hyperconjugative interaction in defining the conformational preference of compounds like 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane (Rivera et al., 2018).

Synthesis Methods

- New Synthesis Routes: Research has been conducted on the development of new methods for synthesizing azabicyclo[3.2.1]octanes, which could potentially include 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane. This involves methods like bromination, Suzuki coupling, and subsequent reduction and deprotection, providing moderate to high yields (Armstrong & Bergmeier, 2017).

Applications in Organic Chemistry

- Catalysis and Compound Formation: DABCO (1,4-diazabicyclo[2.2.2]octane) related research, which studies the synthesis of compounds like piperazine derivatives, can provide context for the applications of related compounds like 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane in organic synthesis (Halimehjani & Badali, 2019).

Potential in Natural Product Synthesis

- Natural Product Derivatives: Studies have focused on synthesizing natural product derivatives using structures similar to 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane. This includes the synthesis of the 6,8-dioxabicyclo[3.2.1]octane skeleton, a structural subunit common in natural products (Burke et al., 1999).

作用機序

Target of Action

The primary targets of 3-Tosyl-1,3,5-triazabicyclo[32It’s worth noting that compounds with a similar 2-azabicyclo[321]octane scaffold have significant potential in the field of drug discovery .

Mode of Action

The mode of action of 3-Tosyl-1,3,5-triazabicyclo[32Compounds with a similar structure, such as 2-azabicyclo[321]octanes, have been applied as key synthetic intermediates in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .

Biochemical Pathways

The specific biochemical pathways affected by 3-Tosyl-1,3,5-triazabicyclo[32The 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Result of Action

The molecular and cellular effects of 3-Tosyl-1,3,5-triazabicyclo[32Compounds with a similar structure, such as 2-azabicyclo[321]octanes, have significant potential in the field of drug discovery .

特性

IUPAC Name |

3-(4-methylphenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-11-2-4-12(5-3-11)18(16,17)15-9-13-6-7-14(8-13)10-15/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFESJBSHENEDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CN3CCN(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2889648.png)

![2,4-dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B2889653.png)

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2889656.png)

![N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2889659.png)

![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2889667.png)